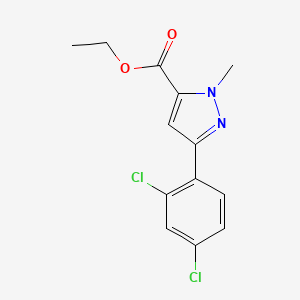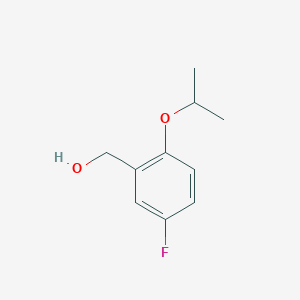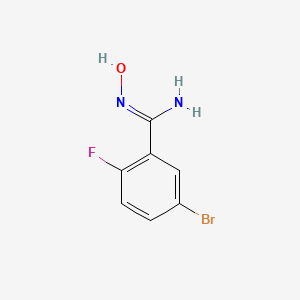![molecular formula C13H15N3O3 B6357995 t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate CAS No. 1445856-24-5](/img/structure/B6357995.png)
t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (TBPPC) is a heterocyclic compound that has recently been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, which may have implications for various areas of research.
科学研究应用
T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has been studied for its potential applications in various areas of scientific research. For instance, it has been used as a model compound for the study of the mechanism of action of various enzymes, such as cytochrome P450. In addition, it has also been used to investigate the effects of various drugs on the human body. It has also been used in the study of the pharmacokinetics and pharmacodynamics of various drugs.
作用机制
The mechanism of action of t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is still not fully understood. However, it is believed that the compound acts as an inhibitor of various enzymes, such as cytochrome P450. It is thought that the compound binds to a specific site on the enzyme, which then prevents the enzyme from functioning properly. This inhibition of enzyme activity is believed to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. For instance, it has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of various drugs. In addition, it has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, there are also some limitations to its use in lab experiments. For instance, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very stable in the presence of light, which can make it difficult to use in long-term experiments.
未来方向
There are several potential future directions for the study of t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate. For instance, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to investigate its potential applications in drug development, as well as its potential use as a therapeutic agent. Finally, further research could be conducted to investigate its potential use in other areas of scientific research, such as biochemistry and biotechnology.
合成方法
T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be synthesized via a five-step reaction sequence. The first step involves the condensation of 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine (1) and 2-bromo-3-methyl-4-nitrobenzaldehyde (2) to form a Schiff base (3). This reaction is conducted in the presence of an acid catalyst and is followed by an intramolecular cyclization to form the pyrrolo[3,2-d]pyrimidine derivative (4). The next step involves the introduction of a t-butyl group, which is achieved through a nucleophilic substitution reaction. This is followed by a Friedel-Crafts acylation using acetic anhydride, which yields the desired product (this compound).
属性
IUPAC Name |
tert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)11-14-7-10-9(15-11)5-6-16(10)12(18)19-13(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQILGRQLIDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

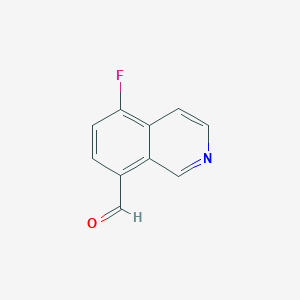
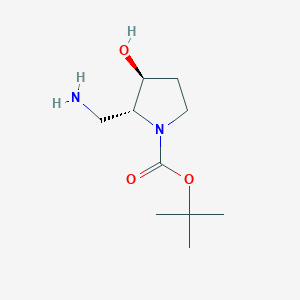

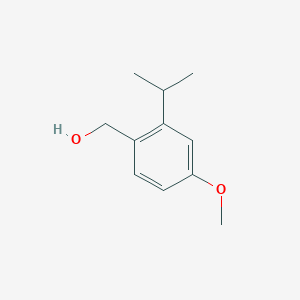

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)

![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)

